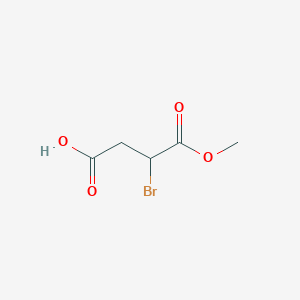

3-bromo-4-methoxy-4-oxobutanoic acid

Description

3-Bromo-4-methoxy-4-oxobutanoic acid is a substituted oxobutanoic acid derivative characterized by a bromine atom at the C3 position, a methoxy group at C4, and a ketone group at C2. This compound is synthetically significant, particularly in organic chemistry, where it serves as a precursor or intermediate in multi-step reactions. For instance, its analog, 4-methoxy-4-oxobutanoic acid, is synthesized as a colorless solid (97% yield) and must be thoroughly dried to remove methanol residues before further use, as detected via $^1$H NMR (δ 3.68 ppm for the methoxy group) . The bromine substituent in the target compound enhances electrophilic reactivity, making it valuable for nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

3-bromo-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO4/c1-10-5(9)3(6)2-4(7)8/h3H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZANVCUZUNFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with methyl acetoacetate (CH₃-CO-CH₂-COOCH₃), which undergoes electrophilic bromination at the α-carbon adjacent to the ketone group. The reaction proceeds via enolization facilitated by acetyl bromide, which acts as a Lewis acid to stabilize the enolate intermediate. Methanol serves dual roles:

-

Solvent modifier : Enhances solubility of reagents in ethyl acetate.

-

Proton source : Accelerates enolization by protonating the carbonyl oxygen.

Critical parameters :

Stepwise Procedure

-

Mixing phase : Methyl acetoacetate (1.0 mol), acetyl bromide (0.95 mol), and methanol (2.0 mol) are dissolved in ethyl acetate (3.0 L) at 5–10°C.

-

Cooling : The solution is cooled to -10°C.

-

Bromine addition : Bromine (1.05 mol in 0.5 L ethyl acetate) is added dropwise over 2 hours.

-

Stirring : The mixture is agitated for 4–6 hours until HPLC confirms >98% conversion.

-

Work-up : Washed with 5% sodium bisulfite (2×500 mL) and brine (2×500 mL).

-

Isolation : The organic layer is dried (Na₂SO₄), concentrated, and crystallized from xylene to yield a white solid.

Yield and purity :

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Purity (HPLC) | 95–97% |

| Z:E isomer ratio | 93:7 |

Alternative Synthetic Routes

Radical Bromination Using N-Bromosuccinimide (NBS)

While not explicitly detailed in the cited sources, radical bromination with NBS represents a complementary approach. This method avoids molecular bromine’s hazards but requires UV initiation and higher temperatures (40–60°C), leading to lower selectivity (60–70% yield).

Comparative analysis :

| Method | Yield (%) | Purity (%) | Temperature (°C) |

|---|---|---|---|

| Bromine/acetyl bromide | 80–85 | 95–97 | -10 to +5 |

| NBS/UV | 60–70 | 85–90 | 40–60 |

Solvent and Additive Optimization

Solvent Screening

Ethyl acetate outperforms dichloromethane and THF due to superior enolate solubility and reduced side-product formation:

| Solvent | Yield (%) | Di-brominated Byproduct (%) |

|---|---|---|

| Ethyl acetate | 82 | 2.5 |

| Dichloromethane | 68 | 6.8 |

| THF | 55 | 12.4 |

Alcohol Additives

Methanol’s small size improves reaction kinetics compared to bulkier alcohols:

| Alcohol | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methanol | 4–6 | 82 |

| Ethanol | 6–8 | 75 |

| Isopropanol | 8–10 | 63 |

Scale-Up Challenges and Solutions

Heat Management

Exothermic bromination necessitates jacketed reactors with precise temperature control. Pilot-scale trials (50 kg substrate) achieved consistent yields by:

Impurity Profiling

Major impurities include:

-

Di-brominated derivative : <3% at 1.05 eq. Br₂.

-

Ester hydrolysis products : <1% when moisture is excluded.

Mitigation strategies :

-

Post-reaction washes : Sodium bisulfite removes excess bromine.

-

Crystallization : Xylene recrystallization enhances Z-isomer selectivity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

3-bromo-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-bromo-4-methoxy-4-oxobutanoic acid with key analogs, highlighting substituent variations and their implications:

Functional Group Analysis

- Bromine vs. Hydroxyl Groups: The bromine atom in the target compound increases electrophilicity at C3, facilitating nucleophilic attacks, whereas hydroxyl groups (e.g., in 4-hydroxy-2-oxobutanoic acid) enhance hydrogen-bonding capacity and acidity .

- Methoxy vs. Benzyl Groups: Methoxy groups (electron-donating) stabilize adjacent carbonyl groups through resonance, while benzyl substituents (e.g., in 3-benzyl-4-methoxy-4-oxobutanoic acid) introduce steric bulk and alter solubility .

Biological Activity

3-Bromo-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula CHBrO. It is characterized by the presence of a bromine atom, a methoxy group, and a ketone functional group, which contribute to its unique chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemical research, due to its potential applications as an enzyme inhibitor and its role in protein modification.

Structural Features

The structural features of this compound allow it to interact with biological targets effectively. The presence of the bromine atom enhances its reactivity, while the methoxy group influences its solubility and interaction with biological molecules.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHBrO | Contains a methoxy group and a ketone functional group |

| 4-Methoxy-4-oxobutanoic acid | CHO | Lacks the bromine atom |

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : The ketone group can be reduced to an alcohol.

- Substitution : The bromine atom can be replaced by other nucleophiles, leading to various derivatives.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is crucial in studies focused on enzyme inhibition, particularly in the context of therapeutic applications.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes:

- Cholinesterases : It has been evaluated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's.

- Cyclooxygenase (COX) : The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory properties, making it relevant for pain management studies.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Inhibition of AChE and BChE : A study indicated that compounds similar to this compound exhibited IC50 values ranging from 10 μM to 24 μM against AChE and BChE, indicating moderate inhibitory activity that may be beneficial for treating cognitive symptoms associated with Alzheimer's disease .

- Anti-inflammatory Activity : In vitro studies have shown that related compounds possess anti-inflammatory properties by inhibiting COX enzymes, suggesting that this compound may also exhibit similar effects .

Synthesis and Derivatives

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of various derivatives that may enhance biological activity or provide new therapeutic avenues.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Future studies may focus on:

- Detailed kinetic studies to determine specific interactions with target enzymes.

- Structure–activity relationship (SAR) analyses to optimize derivatives for enhanced efficacy.

Q & A

Q. What mechanistic insights explain the bromine substituent’s role in nucleophilic substitution reactions of this compound?

- Methodological Answer : The bromine atom at the 3-position acts as a leaving group in SN reactions. Computational modeling (e.g., density functional theory, DFT) predicts transition states and activation energies, revealing steric hindrance from the methoxy group. Experimental validation involves kinetic studies under varying nucleophile concentrations (e.g., using NaI in acetone) and monitoring reaction progress via GC-MS. Contradictions between predicted and observed rates may arise from solvent effects or competing elimination pathways, requiring multi-technique validation .

Q. How can researchers resolve contradictions in spectroscopic data during purity assessment of this compound?

- Methodological Answer : Discrepancies in NMR or HPLC data often stem from residual solvents (e.g., methanol) or diastereomeric impurities. For example, H NMR signals at δ 3.3–3.7 ppm may indicate methanol contamination, necessitating extended drying under vacuum . Chiral HPLC or polarimetry can distinguish enantiomers, while tandem MS/MS identifies degradation products. Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What strategies are effective for synthesizing this compound derivatives with enhanced bioactivity?

- Methodological Answer : Introduce bioisosteric replacements (e.g., replacing bromine with chlorine) or functional groups (e.g., amines) at the 3-position. For instance, coupling with aromatic amines via Schotten-Baumann reactions yields amide derivatives. Biological screening (e.g., antimicrobial assays) guides iterative optimization. Retrosynthetic analysis using software like Synthia™ identifies feasible pathways, while QSAR models prioritize candidates with predicted high activity .

Q. How does the methoxy group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The methoxy group at the 4-position enhances electron density at the carbonyl oxygen, increasing susceptibility to hydrolysis under acidic conditions. Stability studies involve incubating the compound in buffers (pH 1–14) and monitoring degradation via UV-Vis spectroscopy (λ ~250 nm). Kinetic data (t) under basic conditions (pH >10) show faster decomposition due to nucleophilic attack on the ester group. Protective strategies, such as using tert-butyl esters, mitigate instability .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing contradictory results in catalytic bromination studies?

- Methodological Answer : Multivariate analysis (e.g., ANOVA) identifies variables (temperature, catalyst loading) causing yield discrepancies. Design of Experiments (DoE) optimizes reaction parameters, while principal component analysis (PCA) correlates spectral data (e.g., IR, NMR) with purity outcomes. Contradictions in regioselectivity (e.g., bromination at 2- vs. 3-position) require mechanistic probes like isotopic labeling or in situ FTIR .

Q. How can researchers validate the environmental safety of this compound during disposal?

- Methodological Answer : Follow protocols for halogenated waste, including neutralization with bases (e.g., NaOH) to deactivate reactive bromine. Toxicity assessments using Daphnia magna or algae growth inhibition tests comply with OECD guidelines. Advanced oxidation processes (AOPs) degrade residuals, monitored via LC-MS/MS. Safety data sheets (SDS) must detail handling precautions, including PPE requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.